molecular formula C13H19N3S B13426828 1-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine

1-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine

Cat. No.: B13426828
M. Wt: 249.38 g/mol
InChI Key: GZPOAGXCMCFVFE-UHFFFAOYSA-N
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Description

1-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine is a complex organic compound that features a pyrazole ring substituted with an isobutyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine typically involves multi-step organic reactions. One common approach is the condensation of 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde with N-methylmethanamine under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, often involving rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

1-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine is unique due to its specific substitution pattern on the pyrazole ring and the presence of both isobutyl and thiophene groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H19N3S

Molecular Weight

249.38 g/mol

IUPAC Name

N-methyl-1-[1-(2-methylpropyl)-3-thiophen-3-ylpyrazol-4-yl]methanamine

InChI

InChI=1S/C13H19N3S/c1-10(2)7-16-8-12(6-14-3)13(15-16)11-4-5-17-9-11/h4-5,8-10,14H,6-7H2,1-3H3

InChI Key

GZPOAGXCMCFVFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C(=N1)C2=CSC=C2)CNC

Origin of Product

United States

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